2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
Overview
Description
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEAA) is a compound that has been studied in various contexts due to its relevance as a metabolite and biomarker for exposure to 2-(2-methoxyethoxy)ethanol, a glycol ether with widespread industrial applications, including as an anti-icing additive in military jet fuel . The compound has been the subject of analytical research to develop accurate methods for its quantification in biological samples, such as urine, to assess exposure levels .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization with thiosemicarbazide . Another compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, was synthesized by regioselective bromination of 4-methoxyphenylacetic acid . These syntheses typically involve multiple steps and the use of reagents like POCl3 or bromine in acetic acid, and the structures of the synthesized compounds are confirmed using techniques such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of (2-ethoxyethoxy)acetic acid was characterized using gas chromatography/mass spectrometry . The methoxy group in 2-(3-bromo-4-methoxyphenyl)acetic acid was found to be almost coplanar with the phenyl ring, while the acetic acid substituent was tilted relative to the ring . These structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of MEAA and related compounds has been explored in the context of their potential as biomarkers and in synthetic applications. For example, MEAA can be derivatized for analytical purposes, such as silylation or esterification, to facilitate its detection and quantification by gas chromatography-mass spectrometry . The reactivity of these compounds under different conditions is important for developing sensitive and accurate analytical methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of MEAA have been investigated to improve the analytical procedures for its quantification. Liquid-liquid extraction using ethyl acetate and solid-phase extraction were evaluated, with the former yielding higher recovery rates . The compound's stability and reactivity during sample preparation and analysis are critical for ensuring accurate biomonitoring. The limit of detection and other analytical figures of merit have been established for various derivatization and quantification procedures .
Scientific Research Applications
Applications in Biomonitoring and Toxicology
- Quantification in Human Exposure : MEEAA, as a metabolite of 2-(2-methoxyethoxy)ethanol, is used in procedures for detecting and quantifying human exposure to certain chemicals, such as additives in military jet fuel. This involves techniques like liquid-liquid extraction and gas chromatography (B'hymer et al., 2003).
- Biomonitoring of 2-(2-Alkoxyethoxy)ethanols : MEEAA serves as a biomarker in the study of exposure to solvents like 2-(2-alkoxyethoxy)ethanols, which are used in various industrial applications (Laitinen & Pulkkinen, 2005).
Industrial and Material Science Applications
- Surface Modification of Nanoparticles : MEEAA is used to modify the surface of barium titanate nanoparticles to improve their compatibility and dispersion in polymer matrices, enhancing properties like permittivity and energy density (Shen et al., 2016).
Analytical and Chemical Synthesis Applications
- Synthesis of Heterobifunctional Reagents : MEEAA is involved in the synthesis of heterobifunctional reagents for potential applications in the coupling of peptides to liposomes, a process significant in immunization and drug delivery (Frisch, Boeckler, & Schuber, 1996).
- Development of Analytical Procedures : MEEAA's metabolite MEAA is studied for developing precise analytical procedures in the quantification of biomarkers for various glycol ethers in industrial settings (B'hymer, Butler, & Cheever, 2005).
Miscellaneous Applications
- Copper Microparticles Synthesis : MEEAA is used in the synthesis of spherical copper microparticles, indicating its role in material synthesis and nanotechnology (Logutenko, Titkov, & Vorobyov, 2020).
- Chemical Vapor Deposition Process : It serves as a precursor in the deposition of thin silver layers on float glass, showcasing its utility in advanced material processing (Struppert et al., 2010).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that it can react with primary amine groups in the presence of activators to form a stable amide bond . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain primary amine groups.
Molecular Mechanism
The molecular mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is not well defined. Given its ability to form stable amide bonds with primary amines , it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBWXWLDOKIVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075401 | |
Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16024-58-1 | |
Record name | [2-(2-Methoxyethoxy)ethoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16024-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-[2-(2-methoxyethoxy)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(2-methoxyethoxy)ethoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-(2-METHOXYETHOXY)ETHOXY)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHF784H2CZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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